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molecular formula C6H7NO3 B069421 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 170436-02-9

4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No. B069421
M. Wt: 141.12 g/mol
InChI Key: ZKPOEXRXAATQBO-UHFFFAOYSA-N
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Patent
US05596013

Procedure details

A solution of ethyl 2,4-dioxovalerate (1.13 g, 7.11 mmole), dimethylmethylene ammonium chloride (0.67 g, 7.11 mmole) and acetonitrile (3 ml) was stirred at 25° C. over 45 minutes. The resulting yellow homogeneous solution was then cooled to -40° C. and ammonia gas was bubbled through the mixture over 5 minutes, during which time a yellow solid precipitated out of solution. The stirred mixture was allowed to slowly warm to 5° C. over a period of 1 hour before addition of concentrated ammonium hydroxide (4 ml). After stirring for 1 hour, the mixture was concentrated under reduced pressure, diluted with 3N HCl (6 ml) and extracted with ethyl acetate (50 ml×10). The combined organics were dried over sodium sulfate, filtered and concentrated under reduced pressure to give 0.34 g of the title compound as a yellow amorphous solid. M.P. 178°-180° C. (dec); 1H nmr (250 MHz, DMSO-d6) δ2.42 (s, 3H), 3.78 (s, 2H), 8.87 (s, 1H); Anal. calcd. for C6H7NO3 : C, 51.07; H, 5.00; N, 9.92. Found: C, 51.18; H, 5.23; N, 9.73.
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
dimethylmethylene ammonium chloride
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH2:8][C:9](=[O:11])[CH3:10])[C:3]([O:5]CC)=O.[Cl-].C[C:14](=[NH2+:16])C>C(#N)C>[C:9]([C:8]1[CH2:14][NH:16][C:3](=[O:5])[C:2]=1[OH:1])(=[O:11])[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
1.13 g
Type
reactant
Smiles
O=C(C(=O)OCC)CC(C)=O
Name
dimethylmethylene ammonium chloride
Quantity
0.67 g
Type
reactant
Smiles
[Cl-].CC(C)=[NH2+]
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ammonia gas was bubbled through the mixture over 5 minutes, during which time a yellow solid
Duration
5 min
CUSTOM
Type
CUSTOM
Details
precipitated out of solution
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to 5° C. over a period of 1 hour before addition of concentrated ammonium hydroxide (4 ml)
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with 3N HCl (6 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 ml×10)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C1=C(C(NC1)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: CALCULATEDPERCENTYIELD 33.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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